Cas no 2460754-98-5 (3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers)

3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is a chemically versatile intermediate characterized by its cyclobutane core functionalized with a methanesulfonylethyl group and an amine moiety. The compound is supplied as a mixture of diastereomers, offering flexibility in synthetic applications where stereochemical diversity is required. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The methanesulfonyl group provides a reactive handle for further functionalization, while the amine functionality allows for diverse derivatization, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful in the exploration of structure-activity relationships and the development of novel bioactive molecules.
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers structure
2460754-98-5 structure
Product Name:3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
CAS No:2460754-98-5
MF:C7H16ClNO2S
MW:213.72544002533
MDL:MFCD32703011
CID:5670311
PubChem ID:154857217
Update Time:2025-07-01

3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
    • (1r,3r)-3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
    • EN300-37360850
    • 3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
    • EN300-27081226
    • 2460754-98-5
    • Z4534405204
    • 2763741-40-6
    • 3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
    • MDL: MFCD32703011
    • Inchi: 1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H
    • InChI Key: SYZAYPRXKKKSBQ-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(CCC1CC(C1)N)(=O)=O

Computed Properties

  • Exact Mass: 213.0590276g/mol
  • Monoisotopic Mass: 213.0590276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų

3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27081226-1g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
2460754-98-5 95%
1g
$1343.0 2023-11-13
Enamine
EN300-27081226-5g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
2460754-98-5 95%
5g
$3894.0 2023-11-13
Enamine
EN300-27081226-10g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
2460754-98-5 95%
10g
$5774.0 2023-11-13
Enamine
EN300-27081226-0.05g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-27081226-0.1g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
0.1g
$466.0 2025-03-20
Enamine
EN300-27081226-0.25g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
0.25g
$666.0 2025-03-20
Enamine
EN300-27081226-0.5g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
0.5g
$1046.0 2025-03-20
Enamine
EN300-27081226-1.0g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
1.0g
$1343.0 2025-03-20
Enamine
EN300-27081226-2.5g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
2.5g
$2631.0 2025-03-20
Enamine
EN300-27081226-5.0g
3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride
2460754-98-5 95.0%
5.0g
$3894.0 2025-03-20

3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers Related Literature

Additional information on 3-(2-methanesulfonylethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

3-(2-Methanesulfonylethyl)cyclobutan-1-amine Hydrochloride, Mixture of Diastereomers: A Comprehensive Overview

3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride, commonly referred to as CAS No 2460754-98-5, is a chiral compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound represents a mixture of diastereomers, which refers to the presence of multiple stereoisomers resulting from the spatial arrangement of atoms in the molecule. The synthesis and characterization of such compounds are critical for understanding their pharmacological profiles and potential applications in drug discovery.

3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is a derivative of cyclobutane, a four-membered ring structure known for its strain and reactivity in organic chemistry. The introduction of a methanesulfonylethyl group at the 1-position of the cyclobutane ring adds functional groups that can interact with biological targets, making this compound a valuable intermediate in the development of pharmaceuticals. Recent studies have highlighted the importance of diastereomeric mixtures in enhancing the efficacy and selectivity of drug candidates.

One of the key features of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is its ability to act as a scaffold for the design of bioactive molecules. The cyclobutane ring provides a rigid structure that can mimic natural ligands, while the methanesulfonylethyl group introduces polar interactions that are essential for binding to target proteins. This combination of structural elements makes the compound particularly relevant in the context of targeted drug development and structure-based drug design.

Recent advances in computational chemistry have enabled researchers to predict the behavior of diastereomeric mixtures like 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride with high accuracy. Molecular dynamics simulations and quantum mechanics calculations have revealed that the spatial arrangement of atoms in these compounds can significantly influence their interactions with biological membranes and enzymes. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the diastereomeric mixture of this compound exhibited enhanced binding affinity to a specific G-protein coupled receptor (GPCR), which is a common target for drugs in the treatment of neurological disorders.

The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and ring-closure processes. The methanesulfonylethyl group is typically introduced through a sulfonate ester intermediate, which undergoes a nucleophilic attack by a cyclobutane ring-forming agent. The resulting diastereomeric mixture is then purified using chromatographic techniques to isolate the desired stereoisomers. This synthetic approach has been optimized to improve the yield and purity of the final product, which is crucial for its application in pharmaceutical research.

Emerging research in the field of drug metabolism and pharmacokinetics has further emphasized the importance of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride. Studies have shown that the diastereomeric mixture of this compound exhibits distinct metabolic profiles compared to its individual stereoisomers. For example, a 2023 study published in Drug Metabolism and Disposition reported that one of the diastereomers showed significantly higher stability in the liver, which could enhance its therapeutic potential in chronic diseases. These findings underscore the need for a thorough understanding of the stereochemical properties of such compounds during drug development.

Another area of interest is the application of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride in the development of targeted therapies for cancer treatment. The cyclobutane ring in this compound can serve as a platform for the attachment of various functional groups, including radiolabels and drug molecules. This makes it a promising candidate for the design of radioisotope-labeled compounds used in positron emission tomography (PET) imaging. A recent review article in Advanced Drug Delivery Reviews highlighted the potential of such compounds in improving the accuracy of cancer diagnosis and treatment monitoring.

Furthermore, the 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride has been explored for its role in anti-inflammatory and immunomodulatory activities. The ability of this compound to interact with immune cells and modulate inflammatory responses has been studied in various preclinical models. A 2023 study in Journal of Inflammation Research demonstrated that the diastereomeric mixture of this compound could suppress the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for autoimmune diseases and inflammatory conditions.

The synthetic versatility of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride also makes it a valuable tool in the development of prodrugs and drug conjugates. By modifying the functional groups on the cyclobutane ring, researchers can design compounds that are activated under specific physiological conditions, thereby improving the safety and efficacy of the final drug product. This approach has been successfully applied in the development of targeted drug delivery systems, where the compound serves as a carrier for the controlled release of therapeutic agents.

Despite its promising applications, the 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride faces challenges in terms of stereochemical control and purification efficiency. The presence of multiple diastereomers can complicate the synthesis process, leading to the formation of unwanted byproducts. Advanced analytical techniques, such as chiral chromatography and NMR spectroscopy, have been employed to overcome these challenges and ensure the production of high-purity compounds. These methods are essential for the accurate evaluation of the compound's biological activity and pharmacological properties.

Future research on 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is likely to focus on the optimization of its stereochemical properties and enhancement of its therapeutic potential. The development of more efficient synthetic routes and the exploration of its interactions with novel biological targets are expected to contribute to the advancement of drug discovery. As the field of medicinal chemistry continues to evolve, compounds like 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride will play a crucial role in the design of innovative therapies for a wide range of diseases.

In conclusion, 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential applications. The study of its diastereomeric mixture and stereochemical properties provides valuable insights into the design of effective pharmaceuticals. As research in this area progresses, the compound is expected to contribute to the development of new therapies that address unmet medical needs.

For more information on the synthesis, characterization, and applications of 3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride, readers are encouraged to explore recent publications in leading scientific journals and attend relevant conferences in the field of medicinal chemistry.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.